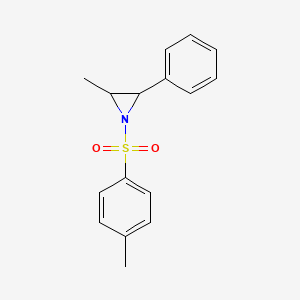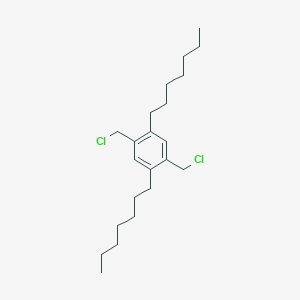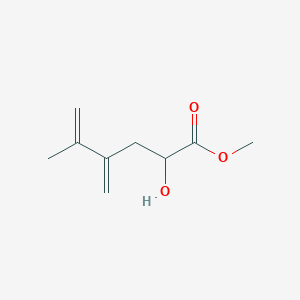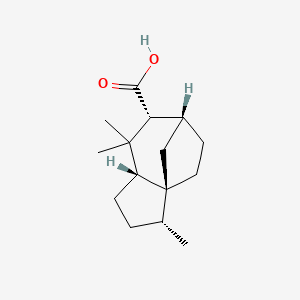
5-Hexyn-1-ol, 6-(2-methyloxiranyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hexyn-1-ol, 6-(2-methyloxiranyl)-: is an organic compound with the molecular formula C9H14O2 It is a derivative of 5-Hexyn-1-ol, featuring an additional oxirane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hexyn-1-ol, 6-(2-methyloxiranyl)- typically involves the following steps:
Starting Material: The synthesis begins with 5-Hexyn-1-ol.
Epoxidation: The terminal alkyne group of 5-Hexyn-1-ol is subjected to epoxidation using a suitable oxidizing agent, such as m-chloroperbenzoic acid (m-CPBA), to introduce the oxirane ring at the 6-position.
Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the alkyne group can yield the corresponding alkene or alkane derivatives.
Substitution: The oxirane ring can participate in nucleophilic substitution reactions, leading to ring-opening and formation of various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under mild conditions to open the oxirane ring.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of functionalized alcohols, amines, or ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: 5-Hexyn-1-ol, 6-(2-methyloxiranyl)- is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology:
Bioconjugation: The compound’s reactive oxirane ring makes it suitable for bioconjugation reactions, where it can be linked to biomolecules for various biological studies.
Medicine:
Drug Development: Its unique structure allows for the exploration of new drug candidates, particularly in the development of anticancer and antiviral agents.
Industry:
Polymer Chemistry: The compound can be used in the synthesis of functionalized polymers with specific properties for industrial applications.
Wirkmechanismus
The mechanism of action of 5-Hexyn-1-ol, 6-(2-methyloxiranyl)- largely depends on the specific reactions it undergoes. The oxirane ring is highly reactive and can interact with various nucleophiles, leading to ring-opening and formation of new bonds. This reactivity is exploited in both synthetic and biological applications, where the compound can modify other molecules or be incorporated into larger structures.
Vergleich Mit ähnlichen Verbindungen
5-Hexyn-1-ol: The parent compound without the oxirane ring.
6-Hydroxy-1-hexyne: A similar compound with a hydroxyl group but lacking the oxirane ring.
1-Hydroxy-5-hexyne: Another isomer with the hydroxyl group at a different position.
Uniqueness:
Oxirane Ring:
Versatility: The compound’s ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
138059-79-7 |
|---|---|
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
6-(2-methyloxiran-2-yl)hex-5-yn-1-ol |
InChI |
InChI=1S/C9H14O2/c1-9(8-11-9)6-4-2-3-5-7-10/h10H,2-3,5,7-8H2,1H3 |
InChI-Schlüssel |
GMZPCDAKUCKLEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CO1)C#CCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrimido[4,5-b]indolizine](/img/structure/B14261867.png)


diphenyl-lambda~5~-phosphane](/img/structure/B14261882.png)

![2-[2-(4-Iodophenyl)ethoxy]oxane](/img/structure/B14261891.png)
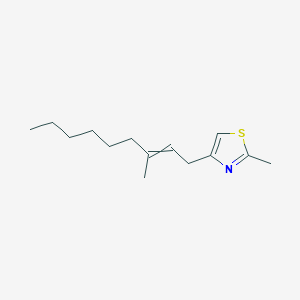
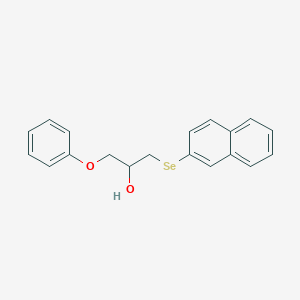
![N,N'-[Ditellane-1,2-diylbis(4-bromo-2,1-phenylene)]diacetamide](/img/structure/B14261894.png)

